
4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride
描述
4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride is a useful research compound. Its molecular formula is C12H19Cl2N3O and its molecular weight is 292.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
The interaction between the compound and its target(s) leads to various changes within the cell. While we lack direct evidence for this specific compound, let’s draw insights from similar pyrimidine derivatives. These compounds often interfere with critical cellular processes, such as DNA replication, transcription, and protein synthesis . It’s plausible that “4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride” follows a similar pattern.
Biochemical Pathways
The affected pathways downstream of the compound’s action are essential to comprehend its overall impact. Unfortunately, detailed studies on this compound’s specific pathways are scarce. Pyrimidine derivatives, in general, may influence signaling pathways related to cell growth, apoptosis, and immune response .
Pharmacokinetics
Understanding the compound’s pharmacokinetic properties sheds light on its behavior within the bodyConsidering its hydrophilic nature (due to the piperidine and carboximidamide groups), we can infer that it may undergo renal excretion .
Result of Action
At the molecular and cellular levels, the compound’s effects likely involve altered gene expression, protein function, and cell cycle regulation. Again, we rely on general knowledge from related pyrimidine derivatives. These effects could impact tumor cell growth, migration, and survival .
Action Environment
Environmental factors play a crucial role in drug efficacy and stability. Factors like pH, temperature, and co-administered drugs can influence the compound’s action. For instance, maintaining physiological pH ensures optimal solubility and bioavailability .
生化分析
Biochemical Properties
4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to bind with specific enzymes, altering their catalytic activity and affecting metabolic pathways. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in biochemical processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can alter metabolic flux, impacting the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to enzymes, inhibiting or activating their function, which in turn affects biochemical pathways. It can also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s effects at the cellular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to changes in cellular behavior and metabolic state. Understanding these temporal effects is essential for its application in research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in research studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation. Understanding these transport mechanisms is essential for predicting the compound’s effects on cellular function .
属性
IUPAC Name |
4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c13-12(14)9-1-3-10(4-2-9)15-7-5-11(16)6-8-15;;/h1-4,11,16H,5-8H2,(H3,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKVUELMZXUBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)C(=N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methylthieno[3,2-d]pyrimidine](/img/structure/B1455585.png)

![4-Methyl-5-azaspiro[2.4]heptane](/img/structure/B1455591.png)


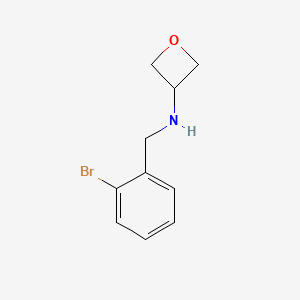
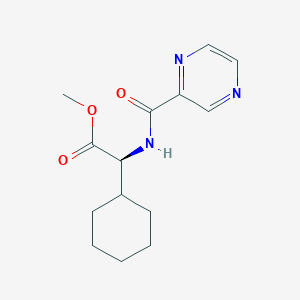


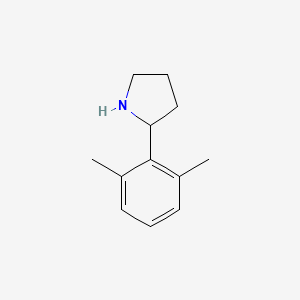
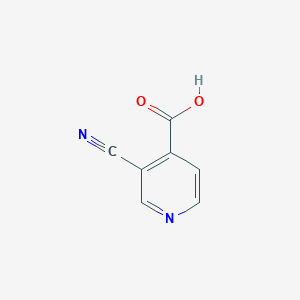

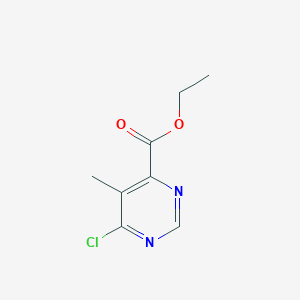
![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)
